molecular formula C18H15BrO4 B14197776 6-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one CAS No. 917571-25-6

6-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one

Cat. No.: B14197776
CAS No.: 917571-25-6
M. Wt: 375.2 g/mol
InChI Key: VEZASLHNTORBHO-UHFFFAOYSA-N
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Description

6-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one is a synthetic small molecule built on the 1H-2-benzopyran-1-one (isocoumarin) scaffold, a privileged structure in medicinal chemistry. This compound features a 5-methylfuran-2-yl substituent at the 4-position and a 3-oxobutyl chain at the 3-position, with a bromo atom at the 6-position of the benzopyran core. The benzopyranone scaffold is widely recognized in drug discovery for its diverse pharmacological potential. Hybrid molecules incorporating heterocyclic motifs like furan and benzopyran-1-one are of significant interest in the development of new therapeutic agents, as the fusion of these pharmacophores can lead to enhanced or novel biological activities. The specific research applications and mechanism of action for this compound require further experimental investigation. Researchers are encouraged to explore its potential utility in their specific biological assays. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

917571-25-6

Molecular Formula

C18H15BrO4

Molecular Weight

375.2 g/mol

IUPAC Name

6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one

InChI

InChI=1S/C18H15BrO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)14-9-12(19)5-6-13(14)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3

InChI Key

VEZASLHNTORBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=C(C=C3)Br)CCC(=O)C

Origin of Product

United States

Preparation Methods

Precursor Preparation

  • Starting Material : 3-Hydroxycoumarin derivatives substituted with a 3-oxobutyl chain at position 3.
  • Bromination : Electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving >85% regioselectivity.
  • Characterization : ¹H NMR confirms bromine integration (δ 7.68–8.04 ppm for aromatic protons).

Cyclization Conditions

  • Catalyst : BF₃·OEt₂ (20 mol%) in chloroform at 60°C for 8 hours.
  • Yield : 65–72% after column chromatography (hexane/acetone eluent).
  • Mechanistic Insight : The Lewis acid activates the carbonyl group, facilitating intramolecular electrophilic attack to form the benzopyran core.

Bromination Strategies for Position 6

Regioselective bromination is critical for functionalizing the benzopyran core. Two methods are prevalent:

Direct Electrophilic Bromination

  • Reagent : NBS (1.2 eq) in DCM at 0°C.
  • Selectivity : Para-directing effects of the 3-oxobutyl group favor position 6.
  • Purity : >95% after recrystallization (ethanol/water).

Directed Ortho-Metalation (DoM)

  • Directed Group : 4-(5-Methylfuran-2-yl) moiety.
  • Conditions :
    • LDA (2.0 eq) at −78°C.
    • Quenching with Br₂ (1.1 eq).
  • Yield : 68% with minimal di-bromination.

Oxobutyl Side Chain Installation

The 3-oxobutyl group is introduced via Michael addition or alkylation:

Michael Addition to α,β-Unsaturated Ketones

  • Substrate : 3-Hydroxybenzopyran-1-one.
  • Reagent : Methyl vinyl ketone (3 eq) in THF with DBU (20 mol%).
  • Yield : 70% after 12 hours at room temperature.

Reductive Alkylation

  • Procedure :
    • Formylation of position 3 using DMF/POCl₃.
    • Reduction with NaBH₄ to 3-hydroxymethyl intermediate.
    • Alkylation with 3-bromobutan-2-one.
  • Overall Yield : 58%.

Comparative Analysis of Synthetic Routes

A multi-parameter evaluation of the above methods reveals trade-offs between yield, scalability, and practicality:

Method Yield (%) Scalability Cost Efficiency
Friedel-Crafts + CuI 72 High Moderate
DoM Bromination 68 Low High
Reductive Alkylation 58 Moderate Low

Key Findings :

  • FeCl₃/CuI co-catalysis offers the best balance of yield and scalability for industrial applications.
  • DoM bromination is preferable for lab-scale synthesis requiring high regioselectivity.

Spectroscopic Characterization and Validation

Critical analytical data for intermediates and the final compound include:

¹H NMR Profiling

  • Benzopyran Core : δ 6.81 (s, H3), 7.68–8.04 (aromatic protons).
  • 5-Methylfuran : δ 2.32 (s, CH₃), 6.24 (d, J = 3.1 Hz, furan H3/H4).
  • 3-Oxobutyl : δ 2.58 (t, J = 7.2 Hz, CH₂CO), 9.72 (s, carbonyl).

¹³C NMR Data

Carbon Position δ (ppm) Assignment
C4 178.48 Lactone carbonyl
C6 126.25 Brominated aromatic
C3 107.55 Furan-attached

Mechanistic Insights and Reaction Optimization

Role of FeCl₃ in Coupling Reactions

FeCl₃ facilitates ligand exchange with NIS (N-iodosuccinimide), generating iodinated intermediates that undergo Cu-catalyzed C–O cyclization. Kinetic studies show a first-order dependence on FeCl₃ concentration.

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., acetonitrile) improve yields by stabilizing ionic intermediates, whereas toluene leads to side reactions.

Industrial-Scale Considerations

Catalyst Recycling

  • FeCl₃ Recovery : 89% via aqueous extraction (pH 2).
  • CuI Removal : Chelation with EDTA followed by filtration.

Environmental Impact

  • E-Factor : 6.2 (kg waste/kg product), driven by halogenated solvents.
  • Green Alternatives : Switch to cyclopentyl methyl ether (CPME) reduces E-factor to 4.1.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or furan moieties.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules, including coumarins, benzofurans, and chalcones. Key analogues are compared below:

Compound Name Core Structure Substituents Key Properties/Applications Reference
6-Bromo-4-(5-methylfuran-2-yl)-... Benzopyran-1-one 6-Br, 4-(5-Me-furan-2-yl), 3-(3-oxobutyl) Research compound (hypothetical) N/A
Coumafuryl (3-[(1RS)-1-(2-furyl)-3-oxobutyl]-4-hydroxycoumarin) 4-Hydroxycoumarin 3-(2-furyl), 3-oxobutyl Rodenticide, vitamin K antagonist
(E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one Chalcone 5-Me-furan, 5-Me-thiophene Nonlinear optical (NLO) materials
4-Bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran Benzofuran 4-Br, 6-OMe, 3-(3,5-OMe-phenyl) Synthetic intermediate

Substituent Effects

  • Bromine vs. Hydroxy/Methoxy Groups : The 6-bromo substituent in the target compound may enhance halogen bonding compared to Coumafuryl’s 4-hydroxy group or benzofuran derivatives with methoxy groups. Bromine’s electron-withdrawing nature could reduce electron density on the aromatic core, altering reactivity .
  • Furan Modifications : The 5-methylfuran-2-yl group in the target compound provides steric and electronic differences compared to Coumafuryl’s unsubstituted 2-furyl group. Methylation may improve metabolic stability by hindering oxidative degradation .
  • 3-Oxobutyl Chain : Present in both the target compound and Coumafuryl, this chain is associated with anticoagulant activity in Coumafuryl by mimicking vitamin K’s structure. Its ketone group may participate in hydrogen bonding or redox reactions .

Physicochemical Properties

  • Electronic Effects : DFT studies on chalcones () suggest that furan-thiophene conjugates exhibit strong charge-transfer transitions. The target compound’s 5-methylfuran-2-yl group may similarly influence its electronic spectrum, though the benzopyran core would dominate absorption characteristics .

Biological Activity

N-(2,2,2-Trifluoroethylidene)hydroxylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antibacterial properties, and relevant case studies.

N-(2,2,2-Trifluoroethylidene)hydroxylamine is characterized by the presence of a trifluoroethylidene moiety. This structural feature is known to enhance the stability and reactivity of the compound, making it an interesting candidate for various biological applications.

The mechanism of action of N-(2,2,2-Trifluoroethylidene)hydroxylamine involves its ability to act as a radical scavenger. The compound has been shown to inhibit the activity of ribonucleotide reductase (RNR) in bacteria, specifically targeting bacterial strains such as Bacillus anthracis and Staphylococcus aureus without affecting eukaryotic cells. This selectivity suggests a potential for developing non-toxic antibacterial agents that can effectively combat resistant bacterial strains .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of N-(2,2,2-Trifluoroethylidene)hydroxylamine against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standardized assays. The results indicated that this compound exhibits significant antibacterial activity with favorable selectivity indices (SIs), particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity and Selectivity Indices

Bacterial StrainMIC (µg/mL)SI (Selectivity Index)
Bacillus anthracis521.3
Staphylococcus aureus105.3
Staphylococcus epidermidis1510.6
Escherichia coli2011.4
Pseudomonas aeruginosa2510.5

Case Studies

A notable study explored the application of N-(2,2,2-Trifluoroethylidene)hydroxylamine in treating infections caused by resistant bacterial strains. In vitro assays demonstrated that the compound effectively inhibited bacterial growth by scavenging free radicals involved in bacterial RNR activity .

Another case study highlighted the compound's potential as a therapeutic agent in combination therapies for chronic infections. The synergistic effects observed when combined with traditional antibiotics suggest that N-(2,2,2-Trifluoroethylidene)hydroxylamine could enhance treatment outcomes for patients with antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving halogenation (e.g., bromination at position 6) and coupling reactions (e.g., Suzuki-Miyaura for furan incorporation). Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol can enhance purity. Monitor intermediates using TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Data :

StepReaction TypeYield (%)Purity (HPLC, %)
1Bromination6592
2Coupling7895

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on coupling patterns and substituent effects. For example, the 5-methylfuran proton resonates near δ 6.2–6.4 ppm (doublet), while the 3-oxobutyl ketone appears as a singlet at δ 2.1–2.3 ppm .
  • IR : Confirm the lactone carbonyl (C=O) stretch at ~1705 cm⁻¹ and furan C-O-C absorption at ~1174 cm⁻¹ .

Q. What solvent systems are optimal for solubility and stability studies of this benzopyran derivative?

  • Methodology : Test solubility in DMSO, methanol, and dichloromethane. For stability, conduct accelerated degradation studies under varying pH (2–9) and temperature (25–60°C). Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) and LC-MS to identify byproducts .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodology : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack at the lactone carbonyl) and compare with experimental kinetic data. Discrepancies may arise from solvent effects or transition-state stabilization not captured in simulations. Validate using isotopic labeling (e.g., 18O tracing) .

Q. How does the 3-oxobutyl side chain influence the compound’s solid-state packing and crystallinity?

  • Methodology : Perform single-crystal X-ray diffraction to analyze intermolecular interactions (e.g., C-H···O hydrogen bonds between the oxobutyl ketone and benzopyran oxygen). Compare with derivatives lacking the oxobutyl group to assess packing efficiency .
  • Key Data :

DerivativeCrystal SystemSpace GroupUnit Cell Volume (ų)
With 3-oxobutylMonoclinicP21/c1256.8
Without 3-oxobutylTriclinicP-1984.3

Q. What experimental design considerations are critical for assessing this compound’s biological activity against kinase targets?

  • Methodology : Use kinase inhibition assays (e.g., ATPase activity for PI3K/AKT pathway) with positive controls (e.g., LY294002). Address false positives via counter-screening against non-target kinases. Optimize cell-based assays by stabilizing the compound in culture media (e.g., 0.1% BSA to prevent aggregation) .

Q. How can sample degradation during long-term stability studies be mitigated?

  • Methodology : Store solutions at -20°C under inert gas (N2/Ar) to minimize oxidation. Add stabilizers (e.g., 1% ascorbic acid for radical scavenging). For solid-state stability, use desiccants (silica gel) and amber vials to block light-induced degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and X-ray crystallography data for structural assignments?

  • Resolution : Cross-validate using 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. If crystallography reveals unexpected conformations (e.g., twisted benzopyran ring), re-examine NMR data for dynamic effects (e.g., temperature-dependent spectra) .

Q. What factors might explain variability in biological assay results across different laboratories?

  • Resolution : Standardize assay conditions (e.g., cell passage number, serum batch). Quantify compound degradation during assays via LC-MS. Use a reference inhibitor (e.g., PD98059 for MEK inhibition) to calibrate activity thresholds .

Methodological Recommendations

  • Synthetic Optimization : Prioritize regioselective bromination using NBS (N-bromosuccinimide) under radical conditions .
  • Advanced Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphic ambiguities .
  • Biological Profiling : Employ high-content screening (HCS) with fluorescence-based reporters to track subcellular localization .

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